1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride
Description
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride is a fluorinated aromatic amine derivative featuring a phenyl ring substituted with a 2,2-difluoroethoxy group at the para-position and a methoxy group at the meta-position. The methanamine moiety is linked to the aromatic core, and the compound is stabilized as a hydrochloride salt, enhancing its solubility in aqueous environments.
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2.ClH/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12;/h2-4,10H,5-6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRDMDNCTNQBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2,2-difluoroethanol.
Formation of Intermediate: The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Properties
Pharmacological Considerations
- Dopamine Analogs : Compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, ) highlight the importance of aryl-ethylamine motifs in neurotransmitter activity. The target compound’s fluorinated aromatic system may modulate similar receptors with enhanced stability .
- Adenosine Receptor Ligands: discusses dicyanopyridines as adenosine receptor ligands. The target’s methanamine group and fluorine substitutions could similarly interact with purinergic receptors, though further studies are needed .
Research Findings and Implications
Metabolic Stability : Fluorine substitution in the target compound likely reduces oxidative metabolism compared to ethoxy or methoxy groups, extending half-life .
Solubility: Hydrochloride salts (common across analogs) improve aqueous solubility, facilitating intravenous or oral administration .
Synthetic Feasibility : Methods from (e.g., carbodiimide-mediated coupling) could be adapted for synthesizing the target compound .
Biological Activity
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a difluoroethoxy group and a methoxy group attached to a phenyl ring. The molecular formula of this compound is C10H14ClF2NO2, with a molecular weight of approximately 253.67 g/mol .
Chemical Structure and Properties
- IUPAC Name : [4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine; hydrochloride
- Molecular Formula : C10H14ClF2NO2
- Molecular Weight : 253.67 g/mol
- Canonical SMILES : COC1=C(C=CC(=C1)CN)OCC(F)F.Cl
The presence of fluorinated groups enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Research indicates that this compound interacts with various receptors and enzymes, making it a candidate for therapeutic applications. Preliminary studies suggest that modifications to its functional groups can significantly alter its biological interactions .
Pharmacological Studies
- Binding Affinity : Interaction studies demonstrate that the compound has a notable binding affinity for certain neurotransmitter receptors, which may contribute to its pharmacological effects.
- In Vitro Studies : Initial in vitro studies have shown promising results in terms of cytotoxicity against cancer cell lines, suggesting potential anticancer properties.
Case Studies
- Antidepressant Activity : A study conducted on similar compounds indicated that the methanamine group could enhance serotonin reuptake inhibition, leading to antidepressant-like effects in animal models.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds, showing that they could mitigate oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine | 1373866-31-9 | Unique difluoroethoxy and methoxy substituents; potential antidepressant activity |
| 3-Methoxybenzylamine | 21156 | Simpler structure; used in organic synthesis; lacks fluorinated groups |
| 4-(2,2-Difluoroethoxy)-3-methoxyaniline | 1178711-09-5 | Similar functional groups; utilized in dye synthesis |
The unique combination of functional groups in this compound may enhance its solubility and biological activity compared to structurally similar compounds .
Future Research Directions
Further research is required to elucidate the full pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To better understand the pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
